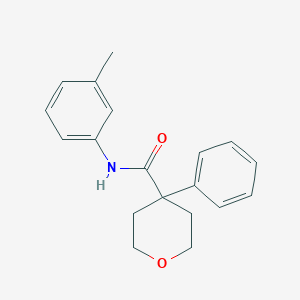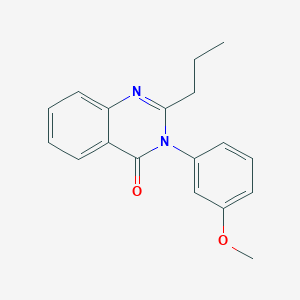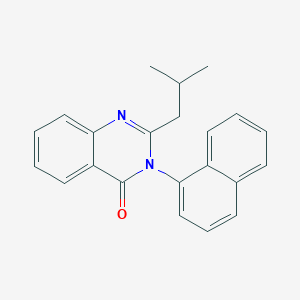methylphosphonate](/img/structure/B290299.png)
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate, also known as DTMP, is a chemical compound with potential applications in scientific research. It belongs to the class of phosphonate compounds and has been studied for its mechanism of action and biochemical effects.
Mécanisme D'action
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate exerts its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate also induces apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity. However, it also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate. One area of interest is in the development of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate-based anticancer drugs. Researchers could also explore the potential of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate as an anti-inflammatory agent or for its effects on the central nervous system. In addition, further studies could be conducted to better understand the mechanism of action of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate and its potential toxicity to normal cells.
Méthodes De Synthèse
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate can be synthesized through a multistep reaction starting from 2-amino-5-ethyl-1,3,4-thiadiazole. The first step involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with paraformaldehyde to form 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]formaldehyde. The second step involves the reaction of 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]formaldehyde with 4-methoxybenzyl chloride to form 4-methoxybenzyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylformaldehyde. The final step involves the reaction of 4-methoxybenzyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylformaldehyde with diethyl phosphite to form Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate.
Applications De Recherche Scientifique
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
Propriétés
Formule moléculaire |
C24H24N3O4PS |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
N-[diphenoxyphosphoryl-(4-methoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C24H24N3O4PS/c1-3-22-26-27-24(33-22)25-23(18-14-16-19(29-2)17-15-18)32(28,30-20-10-6-4-7-11-20)31-21-12-8-5-9-13-21/h4-17,23H,3H2,1-2H3,(H,25,27) |
Clé InChI |
IFDCXWPLTGEYGY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
SMILES canonique |
CCC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)


![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)



![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)

